Reduced Lipophilicity of the 4-Iodo Analog Compared to the 4-Bromo Derivative
The target 4-iodo compound is significantly less lipophilic than its direct 4-bromo analog. This difference is critical for modulating ADME properties in medicinal chemistry programs [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (PubChem computed) [1] |
| Comparator Or Baseline | 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole (CAS 885017-82-3): LogP = 3.83 (Chemsrc computed) [2] |
| Quantified Difference | ΔLogP = 0.63 units lower for the iodo analog |
| Conditions | In silico prediction using XLogP3 (PubChem) and standard LogP computation (Chemsrc). |
Why This Matters
A lower LogP for the iodo compound suggests potentially better aqueous solubility and a reduced risk of metabolic instability due to high lipophilicity, a key differentiator when selecting a late-stage functionalization handle.
- [1] PubChem. Compound Summary for CID 72205225: 1-(4-Chlorophenyl)-4-iodo-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72205225. View Source
- [2] Chemsrc. 4-Bromo-1-(4-chlorophenyl)pyrazole (CAS 885017-82-3) Chemical Properties. https://m.chemsrc.com/baike/1400624.html. View Source
